molecular formula C15H12ClN3OS B2466787 3-[2-(2-chlorophenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one CAS No. 443671-78-1

3-[2-(2-chlorophenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one

Cat. No. B2466787
CAS RN: 443671-78-1
M. Wt: 317.79
InChI Key: JTUSWSOJYUWOMB-UHFFFAOYSA-N
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Description

The compound “3-[2-(2-chlorophenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one” belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .


Synthesis Analysis

Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives. When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Chemical Reactions Analysis

In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .

Future Directions

The future directions for research on pyrido[2,3-d]pyrimidines include the design of new selective, effective, and safe anticancer agents . Further studies are needed to explore the potential of “3-[2-(2-chlorophenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one” and similar compounds in various therapeutic applications.

properties

IUPAC Name

3-[2-(2-chlorophenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3OS/c16-12-6-2-1-4-10(12)7-9-19-14(20)11-5-3-8-17-13(11)18-15(19)21/h1-6,8H,7,9H2,(H,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUSWSOJYUWOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCN2C(=O)C3=C(NC2=S)N=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(2-chlorophenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one

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